Isotopic Mass Shift Enables Baseline MS Resolution vs. Unlabeled Ibuprofen
rac Ibuprofen-d3 exhibits a +3 Da mass shift relative to unlabeled ibuprofen, providing unequivocal mass spectrometric differentiation. The molecular ion [M-H]⁻ is detected at m/z 208.0 for ibuprofen-d3 compared to m/z 205.0 for ibuprofen [1]. This mass difference ensures complete chromatographic co-elution with the analyte while enabling independent MRM quantification without isotopic interference from natural abundance M+1/M+2 peaks, which is critical for methods using low-resolution MS instruments [2].
| Evidence Dimension | Mass-to-charge ratio (m/z) of precursor ion in negative ion mode ESI-MS |
|---|---|
| Target Compound Data | m/z 208.0 ([M-H]⁻) |
| Comparator Or Baseline | Unlabeled ibuprofen: m/z 205.0 ([M-H]⁻) |
| Quantified Difference | +3 Da mass shift |
| Conditions | Electrospray ionization, negative ion mode, multiple reaction monitoring (MRM) |
Why This Matters
The +3 Da mass shift ensures unambiguous internal standard detection without interference from the analyte's natural isotopic distribution, a prerequisite for regulatory-compliant bioanalytical method validation.
- [1] Wang C, Wang Y, Xie H, Zhan C, He X, Liu R, Hu R, Shen J, Jia Y. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study. Biomed Chromatogr. 2022;36(3):e5287. View Source
- [2] Scientific Reports. Figure 3: Typical mass spectra showing [M+H]+ signals of ibuprofen (m/z 354) and ibuprofen-d3 (m/z 357) derivatives. Sci Rep. 2019;9:11123. View Source
